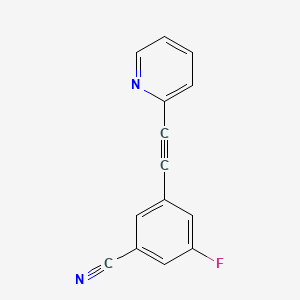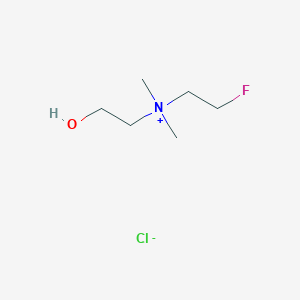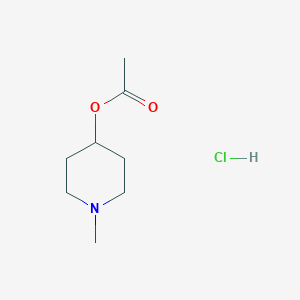
2-Isopropyl-3-methoxy-d3-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-methoxy-d3-pyrazine is a derivative of pyrazine, a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms. This compound is known for its distinct odor, which can be detected at very low concentrations. It is often used in flavor and fragrance industries due to its potent aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxy-d3-pyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-methoxypyrazine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of deuterated reagents can also be employed to produce the deuterium-labeled version of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-3-methoxy-d3-pyrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-methoxy-d3-pyrazine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of pyrazine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in relation to its odorant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is widely used in the flavor and fragrance industry to impart specific aromas to products.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-methoxy-d3-pyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Another pyrazine derivative with a similar structure but different alkyl substituents.
3-Isopropyl-2-methoxypyrazine: A positional isomer with the methoxy and isopropyl groups swapped.
2-Methoxy-3-isopropylpyrazine: A compound with a similar structure but different functional groups.
Uniqueness
2-Isopropyl-3-methoxy-d3-pyrazine is unique due to its specific odor profile and its use as a deuterium-labeled compound in research. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling and tracing.
Propiedades
Número CAS |
588732-60-9 |
|---|---|
Fórmula molecular |
C8H9D3N2O |
Peso molecular |
155.22 |
Pureza |
95% min. |
Sinónimos |
2-Isopropyl-3-methoxy-d3-pyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






